(R)-Doxazosin

Receptor Pharmacology Off-Target Binding Enantioselective Assay

Racemic doxazosin introduces confounding enantiomer interactions and variable off-target effects in analytical and pharmacological studies. Use isolated (R)-Doxazosin to eliminate these variables. - 3-4× higher α2-adrenoceptor affinity than (S)-doxazosin enables targeted off-target profiling. - Well-characterized enantiomer DDI model: (R)-doxazosin inhibits (S)-elimination, allowing controlled pharmacokinetic interaction studies. - Enables accurate chiral LC-MS/MS or HPLC-FLD assay calibration for stereoselective quantitation in biological matrices. Supplied with full Certificate of Analysis; ships globally.

Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
CAS No. 70918-17-1
Cat. No. B193074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Doxazosin
CAS70918-17-1
Synonyms(R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine
Molecular FormulaC23H25N5O5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
InChIKeyRUZYUOTYCVRMRZ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Doxazosin Procurement Guide: CAS 70918-17-1 as a Key Chiral α1-Adrenoceptor Antagonist Reference Standard


(R)-Doxazosin (CAS: 70918-17-1), also referred to as (R)-UK 33274, is the R-enantiomer of the quinazoline-derived α1-adrenoceptor antagonist doxazosin [1]. It functions as a long-lasting, competitive antagonist at peripheral postsynaptic α1-adrenoceptors, mediating vasodilation and smooth muscle relaxation . While the racemic mixture (rac-doxazosin) is clinically approved for benign prostatic hyperplasia (BPH) and hypertension, the isolated enantiomer serves as a crucial reference standard for enantioselective analytical method development, pharmacokinetic interaction studies, and preclinical pharmacological investigations aimed at dissecting stereospecific effects [2]. Its specific stereochemistry is critical for understanding enantiomer-enantiomer interactions and differential tissue selectivity [3].

Why (R)-Doxazosin Cannot Be Substituted by Racemic Doxazosin or the (S)-Enantiomer for Research and Development


In-class substitution of doxazosin without regard to chirality fails due to documented stereoselective pharmacodynamics and pharmacokinetic enantiomer-enantiomer interactions [1]. While (R)-doxazosin and (S)-doxazosin demonstrate comparable potency at the therapeutic target α1-adrenoceptor, their off-target binding profiles diverge significantly: (R)-doxazosin exhibits approximately 3- to 4-fold higher affinity for α2-adrenoceptors than (S)-doxazosin [2]. Furthermore, the co-administration of enantiomers in the racemate alters their individual pharmacokinetic profiles due to mutual interaction; (R)-doxazosin inhibits the elimination of (S)-doxazosin, artificially elevating its systemic exposure [3]. Crucially, in vivo studies demonstrate that (R)-doxazosin exerts more pronounced cardiovascular depression than (S)-doxazosin, a liability that may be masked or unpredictable when relying on the racemic mixture [4]. Therefore, research requiring precise control over pharmacological activity or the study of specific toxicological pathways necessitates the use of the isolated (R)-doxazosin enantiomer.

Quantitative Differentiation of (R)-Doxazosin from Key Comparators


Enhanced α2-Adrenoceptor Affinity of (R)-Doxazosin Relative to (S)-Doxazosin

In human prostate α2-adrenoceptor binding studies using [3H]rauwolscine and [3H]clonidine, (R)-doxazosin demonstrated significantly higher binding affinity compared to its (S)-enantiomer, indicating differential off-target receptor engagement [1]. While both enantiomers exhibit similar affinity for the primary therapeutic target (α1-adrenoceptors), this divergence in α2-affinity may contribute to distinct side effect profiles or tissue-specific actions [2].

Receptor Pharmacology Off-Target Binding Enantioselective Assay

Impact of Enantiomeric Interaction on (R)-Doxazosin Oral Bioavailability in Rat

The pharmacokinetic profile of (R)-doxazosin is significantly altered by the presence of its antipode. When administered as a single enantiomer, (R)-doxazosin achieves a higher maximum plasma concentration compared to when it is administered as part of the racemic mixture [1]. This is attributed to a stereoselective interaction where (R)-doxazosin inhibits the elimination of (S)-doxazosin and vice versa, as well as potential competition at absorption sites [2].

Enantioselective Pharmacokinetics Drug-Drug Interaction ADME

Superior Potency of (R)-Doxazosin in Reducing Blood Pressure In Vivo

In anesthetized rat models, (R)-doxazosin demonstrates a more potent hypotensive effect compared to both the racemic mixture and the (S)-enantiomer [1]. This difference is quantified by the effective dose required to produce a 30% decrease in mean arterial pressure (ED30). The (S)-enantiomer is significantly less potent in lowering blood pressure, underscoring the stereospecific contribution of (R)-doxazosin to this cardiovascular liability [2].

In Vivo Pharmacology Hemodynamics Cardiovascular

Greater α1-Adrenoceptor Antagonism in Rabbit Vasculature by (R)-Doxazosin

Ex vivo studies on isolated rabbit thoracic aorta and carotid artery reveal a clear potency ranking for α1-adrenoceptor antagonism, with (R)-doxazosin being the most potent, followed by the racemate, and finally the (S)-enantiomer [1]. This finding contrasts with human prostate tissue data where all three are equipotent, highlighting a tissue- and species-specific stereoselectivity in vascular α1-receptor antagonism [2].

Ex Vivo Pharmacology Vascular Reactivity Tissue Selectivity

Validated Applications of (R)-Doxazosin in Scientific and Industrial Workflows


Development and Validation of Enantioselective Bioanalytical Methods

As an enantiomerically pure reference standard, (R)-Doxazosin is indispensable for developing and validating chiral chromatographic assays (e.g., LC-MS/MS, HPLC-FLD) intended to quantify individual doxazosin enantiomers in biological matrices [1]. Its use ensures accurate calibration and quality control in studies of stereoselective pharmacokinetics [2].

Preclinical Investigation of α-Adrenoceptor Subtype Selectivity and Off-Target Effects

The documented 3- to 4-fold higher affinity for α2-adrenoceptors compared to (S)-doxazosin makes (R)-doxazosin a preferred tool for isolating and studying α2-mediated pharmacological effects or potential side effects, particularly in complex tissue models where the racemate's mixed profile would be confounding [3].

Pharmacokinetic Modeling of Enantiomer-Enantiomer Interactions

The well-characterized interaction where (R)-doxazosin alters the exposure of (S)-doxazosin (and vice versa) establishes this compound as a key model for studying drug-drug interactions (DDIs) between enantiomers. This is crucial for predicting the behavior of racemic drugs in vivo and understanding potential sources of inter-individual variability [4].

In Vivo Studies of Stereospecific Cardiovascular Depression

With an ED30 for blood pressure reduction that is 8-fold lower than (S)-doxazosin and 3-fold lower than the racemate, (R)-doxazosin is the appropriate tool for experimental models aiming to replicate or study the hypotensive liability associated with doxazosin therapy, providing a more potent and defined stimulus [5].

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